N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(morpholin-4-ylsulfonyl)benzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-chloro-3-(morpholin-4-ylsulfonyl)benzamide is a heterocyclic compound featuring a benzothiazole core linked to a substituted benzamide moiety. The benzothiazole group is fused to a phenyl ring, while the benzamide is functionalized with a chlorine atom at position 4 and a morpholine sulfonyl group at position 2.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4S2/c25-19-10-7-17(15-22(19)34(30,31)28-11-13-32-14-12-28)23(29)26-18-8-5-16(6-9-18)24-27-20-3-1-2-4-21(20)33-24/h1-10,15H,11-14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPSXDDTBSTRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-aminothiophenol with an appropriate benzoyl chloride to form the benzothiazole core. This intermediate is then reacted with 4-chloro-3-(morpholin-4-ylsulfonyl)benzoic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole, including N-[4-(1,3-benzothiazol-2-yl)phenyl] compounds, exhibit potent antitumor properties. For instance, a study highlighted that certain benzothiazole derivatives showed significant growth inhibition in various human cancer cell lines, including breast, colon, and ovarian cancers . The mechanism of action is believed to involve the generation of cytotoxic electrophilic species through metabolic transformations by cytochrome P450 enzymes .
Antimicrobial Properties
Benzothiazole derivatives have also been investigated for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains. The presence of the morpholine group enhances the solubility and bioavailability of the compound, making it a promising candidate for further development in antimicrobial therapies .
Potential in Drug Development
The unique structure of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(morpholin-4-ylsulfonyl)benzamide makes it an attractive candidate for drug development. Its ability to interact with biological targets involved in cancer and infectious diseases positions it as a potential lead compound for new therapeutics. The compound's synthesis has been detailed in several patents, indicating ongoing interest in its development .
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
The compound is compared below with structurally analogous molecules reported in the literature, focusing on molecular features, synthesis, and spectral properties.
Structural Analogues and Key Differences
Table 1: Structural Comparison of Target Compound and Analogues
Key Observations :
Benzothiazole vs. Thiazole Core : The target compound and share a benzothiazole ring, whereas contains a simpler thiazole core. Benzothiazole derivatives often exhibit enhanced aromatic stacking and bioavailability compared to thiazoles .
Substituent Variability : The target compound’s 4-chloro and 3-sulfonylmorpholine groups on the benzamide differentiate it from (tetrahydrobenzothiophene) and (propargyl-substituted benzothiazolylidene).
Molecular Weight : The tetrahydrobenzothiophene derivative has a higher molecular weight (539.7 g/mol) due to its fused bicyclic structure.
Spectral Data :
- IR Spectroscopy :
- NMR :
Physicochemical and Computational Properties
Table 2: Calculated Properties of Target Compound and Analogues
| Property | Target Compound | ||
|---|---|---|---|
| XLogP3 | ~4.5 (estimated) | 4.9 | ~4.7 (estimated) |
| Hydrogen Bond Acceptors | 8 | 8 | 8 |
| Topological Polar Surface Area (Ų) | ~154 | 154 | ~154 |
Key Insights :
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(morpholin-4-ylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by data tables and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 408.9 g/mol |
| Molecular Formula | C22H17ClN2O2S |
| LogP | 6.5821 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 40.151 Ų |
Antimicrobial Activity
Recent studies have shown that benzothiazole derivatives, including this compound, exhibit notable antibacterial activity. For instance:
- Mechanism of Action : The compound may inhibit key bacterial enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial DNA replication and synthesis .
- Comparative Efficacy : In a study comparing various benzothiazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like streptomycin against Salmonella typhimurium and Klebsiella pneumonia (MIC = 25–50 μg/ml) .
Anticancer Potential
The anticancer properties of benzothiazole derivatives have also been explored extensively:
- Cell Line Studies : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .
Case Studies
- Antibacterial Efficacy Against Gram-negative Bacteria :
- Anticancer Activity in Mice Models :
Q & A
Basic: What synthetic strategies are recommended for preparing N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(morpholin-4-ylsulfonyl)benzamide?
Answer:
The synthesis of this compound involves modular assembly of its core fragments:
- Benzothiazole moiety : The 1,3-benzothiazol-2-yl group can be introduced via cyclization of 2-aminothiophenol derivatives with carbonyl-containing intermediates under acidic conditions .
- Morpholinylsulfonyl group : Sulfonation of morpholine using chlorosulfonic acid, followed by coupling to the benzamide scaffold via nucleophilic substitution, is a common approach .
- Chlorobenzamide backbone : The 4-chloro-3-sulfonylbenzamide fragment can be prepared by sequential chlorination and sulfonation of benzoic acid derivatives, as seen in analogous compounds .
Key validation : Monitor intermediates using H/C NMR and LC-MS to confirm regioselectivity, particularly for sulfonation steps .
Basic: How should researchers assess the purity and structural integrity of this compound?
Answer:
- Chromatography : Use reversed-phase HPLC with a C18 column (e.g., acetonitrile/water gradient) to verify purity (>95%) and detect byproducts .
- Spectroscopy :
- Elemental analysis : Match experimental C, H, N, S, and Cl percentages to theoretical values (±0.4% tolerance) .
Advanced: How can reaction yields be optimized for introducing the morpholinylsulfonyl group?
Answer:
- Controlled sulfonation : Use trichloroisocyanuric acid (TCICA) as a mild sulfonating agent to minimize over-sulfonation. Maintain temperatures below 40°C to prevent decomposition .
- Coupling conditions : Employ potassium carbonate in anhydrous acetonitrile to deprotonate the morpholine nitrogen, enhancing nucleophilicity during sulfonamide bond formation .
- Catalysis : Add catalytic tetrabutylammonium iodide (TBAI, 5 mol%) to accelerate SN2 reactions in sterically hindered environments .
Troubleshooting : If yields drop below 60%, analyze reaction mixtures via TLC (silica, ethyl acetate/hexane) to identify unreacted starting materials or side products .
Advanced: What methods resolve contradictions between spectroscopic data and expected structures?
Answer:
- X-ray crystallography : Resolve ambiguous NOEs or coupling constants by growing single crystals (e.g., via slow evaporation in DCM/hexane) to confirm bond connectivity and stereochemistry .
- High-resolution MS : Use HRMS (ESI-TOF) to distinguish isobaric impurities (e.g., chlorine vs. sulfur isotope patterns) .
- DFT calculations : Compare computed H/C NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate tautomeric forms or rotational isomers .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Synthesize analogs with:
- Biological assays :
- Cytotoxicity : Use Daphnia magna acute toxicity tests (48-h LC) as a preliminary screen for bioactivity .
- Enzyme inhibition : Test against kinases or phosphatases (e.g., PF-06465469 analogs) to identify target engagement .
Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, LogP) with activity trends .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood due to potential release of sulfonyl chlorides or morpholine vapors .
- Waste disposal : Neutralize acidic/byproduct gases (e.g., HCl) with 5% sodium bicarbonate before disposal .
Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?
Answer:
- Metabolic stability : Assess hepatic microsomal clearance (e.g., rat liver S9 fractions) to identify rapid degradation pathways .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction, as high binding may reduce in vivo efficacy .
- Formulation : Improve solubility via co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability .
Basic: What analytical techniques confirm the stability of this compound under storage?
Answer:
- Forced degradation : Expose to heat (60°C), humidity (75% RH), and UV light (ICH Q1B) for 2 weeks. Monitor decomposition via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
